Cas no 1892089-35-8 (tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate)

Tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate is a specialized carbamate derivative featuring a cyanomethyl and methoxy substituent on the phenyl ring. This compound is valuable in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and agrochemicals. The tert-butyl carbamate group offers stability and selective deprotection under mild acidic conditions, facilitating further functionalization. The presence of the electron-donating methoxy group enhances reactivity in electrophilic aromatic substitution reactions, while the cyanomethyl moiety provides a versatile handle for nucleophilic additions or further transformations. Its well-defined structure and functional group compatibility make it a useful building block for complex molecule synthesis.
tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate structure
1892089-35-8 structure
商品名:tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate
CAS番号:1892089-35-8
MF:C14H18N2O3
メガワット:262.304323673248
CID:5856195
PubChem ID:117410426

tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate
    • tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate
    • 1892089-35-8
    • EN300-1902850
    • インチ: 1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11-6-5-10(7-8-15)9-12(11)18-4/h5-6,9H,7H2,1-4H3,(H,16,17)
    • InChIKey: HLBODTIORRSOPL-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC(CC#N)=CC=1OC)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 262.13174244g/mol
  • どういたいしつりょう: 262.13174244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 353
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1902850-10.0g
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate
1892089-35-8
10g
$4236.0 2023-06-02
Enamine
EN300-1902850-2.5g
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate
1892089-35-8
2.5g
$978.0 2023-09-18
Enamine
EN300-1902850-5.0g
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate
1892089-35-8
5g
$2858.0 2023-06-02
Enamine
EN300-1902850-0.5g
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate
1892089-35-8
0.5g
$479.0 2023-09-18
Enamine
EN300-1902850-1g
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate
1892089-35-8
1g
$499.0 2023-09-18
Enamine
EN300-1902850-0.25g
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate
1892089-35-8
0.25g
$459.0 2023-09-18
Enamine
EN300-1902850-1.0g
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate
1892089-35-8
1g
$986.0 2023-06-02
Enamine
EN300-1902850-0.05g
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate
1892089-35-8
0.05g
$419.0 2023-09-18
Enamine
EN300-1902850-0.1g
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate
1892089-35-8
0.1g
$439.0 2023-09-18
Enamine
EN300-1902850-10g
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate
1892089-35-8
10g
$2146.0 2023-09-18

tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate 関連文献

tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamateに関する追加情報

Introduction to Tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate (CAS No. 1892089-35-8)

Tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate, identified by its Chemical Abstracts Service (CAS) number 1892089-35-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, particularly as intermediates in the synthesis of bioactive molecules. The structural features of this compound, including the presence of a tert-butyl group, a cyanomethyl moiety, and a 2-methoxyphenyl aromatic ring, contribute to its unique chemical properties and potential biological activities.

The tert-butyl group, a branched alkyl group with the formula -C(CH₃)₃, is known for its steric hindrance properties, which can influence the reactivity and binding affinity of the molecule in biological systems. This feature makes it particularly valuable in medicinal chemistry for designing molecules with improved pharmacokinetic profiles. The cyanomethyl group (-CH₂CN) introduces a cyano functional group adjacent to a methyl carbon, which can serve as a versatile handle for further chemical modifications. This functionality is often exploited in synthetic pathways to introduce additional reactivity or to modify existing pharmacophores.

The 2-methoxyphenyl ring, also known as an anisole derivative, is a common aromatic scaffold in pharmaceuticals due to its ability to enhance solubility, metabolic stability, and binding interactions with biological targets. The methoxy group (-OCH₃) at the 2-position further modulates the electronic properties of the aromatic ring, influencing its interactions with enzymes and receptors. These structural elements collectively contribute to the compound's potential as a building block in the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in carbamates as pharmacophores due to their broad spectrum of biological activities. Carbamates have been explored for their roles as anticonvulsants, muscle relaxants, and even as intermediates in the development of antiviral and anticancer drugs. The specific combination of functional groups in Tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate positions it as a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. The cyanomethyl group can act as a nucleophile or participate in hydrogen bonding interactions, making it an attractive moiety for designing molecules that interact with specific enzymatic targets. Additionally, the steric bulk provided by the tert-butyl group can help optimize binding affinity by preventing unwanted interactions or improving selectivity over off-target enzymes.

Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like Tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate offer a rich structural framework that can be modified to explore different biological pathways and therapeutic targets. For instance, variations in the substitution pattern of the aromatic ring or modifications to the carbamate linkage can lead to novel derivatives with enhanced efficacy or reduced toxicity.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions, condensation reactions, and protection-deprotection strategies to introduce and manipulate the various functional groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to construct complex molecular architectures efficiently.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between Tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate and potential biological targets. These studies often involve docking simulations to predict binding affinities and identify key interaction points between the compound and enzymes or receptors. Such insights are crucial for guiding medicinal chemistry efforts aimed at optimizing lead compounds into viable drug candidates.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents with improved efficacy and safety profiles. Compounds like Tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate represent valuable starting points for such endeavors. By leveraging their unique structural features, researchers can design molecules that address unmet medical needs across various therapeutic areas.

In conclusion,Tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate (CAS No. 1892089-35-8) is a multifaceted compound with significant potential in pharmaceutical research. Its structural composition and functional groups make it an attractive candidate for further exploration in drug development programs aimed at identifying novel bioactive molecules. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine.

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